molecular formula C27H26ClN3O6 B12019014 2-Meo-4-(2-(((4-propoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 767339-11-7

2-Meo-4-(2-(((4-propoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B12019014
CAS No.: 767339-11-7
M. Wt: 524.0 g/mol
InChI Key: KWKHDFKBNRNPFK-OKCVXOCRSA-N
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Description

2-Meo-4-(2-(((4-propoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with a molecular formula of C27H26ClN3O6. This compound is known for its unique chemical structure, which includes a combination of benzoyl, propoxy, and chlorobenzoate groups. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Meo-4-(2-(((4-propoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Propoxybenzoyl Intermediate: This step involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form 4-propoxybenzoyl chloride. The reaction is typically carried out under reflux conditions with an inert atmosphere.

    Amination: The 4-propoxybenzoyl chloride is then reacted with an appropriate amine to form the corresponding amide.

    Hydrazonation: The amide is further reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.

    Coupling with 2-Chlorobenzoic Acid: Finally, the carbohydrazonoyl intermediate is coupled with 2-chlorobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Meo-4-(2-(((4-propoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Meo-4-(2-(((4-propoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Meo-4-(2-(((4-propoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Meo-4-(2-(((4-propoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 2-Meo-4-(2-(((4-propoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-bromobenzoate
  • 2-Meo-4-(2-(((4-propoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methylbenzoate

Uniqueness

The uniqueness of 2-Meo-4-(2-(((4-propoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

767339-11-7

Molecular Formula

C27H26ClN3O6

Molecular Weight

524.0 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C27H26ClN3O6/c1-3-14-36-20-11-9-19(10-12-20)26(33)29-17-25(32)31-30-16-18-8-13-23(24(15-18)35-2)37-27(34)21-6-4-5-7-22(21)28/h4-13,15-16H,3,14,17H2,1-2H3,(H,29,33)(H,31,32)/b30-16+

InChI Key

KWKHDFKBNRNPFK-OKCVXOCRSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC

Origin of Product

United States

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